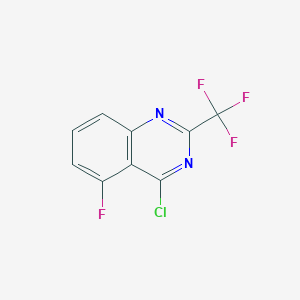

4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline

CAS No.:

Cat. No.: VC18003483

Molecular Formula: C9H3ClF4N2

Molecular Weight: 250.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H3ClF4N2 |

|---|---|

| Molecular Weight | 250.58 g/mol |

| IUPAC Name | 4-chloro-5-fluoro-2-(trifluoromethyl)quinazoline |

| Standard InChI | InChI=1S/C9H3ClF4N2/c10-7-6-4(11)2-1-3-5(6)15-8(16-7)9(12,13)14/h1-3H |

| Standard InChI Key | AWSTVXCJEIRDSZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)F)C(=NC(=N2)C(F)(F)F)Cl |

Introduction

Chemical Structure and Properties

Molecular Architecture

4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline features a bicyclic quinazoline core with three substituents:

-

Chlorine at the 4-position,

-

Fluorine at the 5-position,

-

Trifluoromethyl (-CF) at the 2-position.

This arrangement creates a electron-deficient aromatic system, enhancing reactivity in nucleophilic substitution and cross-coupling reactions. The trifluoromethyl group contributes to metabolic stability and lipophilicity, factors critical in drug design.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 250.58 g/mol |

| IUPAC Name | 4-chloro-5-fluoro-2-(trifluoromethyl)quinazoline |

| Canonical SMILES | C1=CC2=C(C(=C1)F)C(=NC(=N2)C(F)(F)F)Cl |

| CAS Number | Not publicly disclosed |

Synthesis and Manufacturing

Cyclocondensation Approach

Quinazolines are typically synthesized via cyclocondensation of anthranilic acid derivatives with nitriles or amidines. For example, 7-fluoro-4-hydroxyquinazoline is prepared from 2-amino-4-fluorobenzoic acid and formamidine acetate in ethylene glycol monomethyl ether . Adapting this method, introducing a trifluoromethyl group at the 2-position would require halogenation or trifluoromethylation steps.

Nitration and Chlorination

A patent describing 4-chloro-7-fluoro-6-nitroquinazoline synthesis involves nitration of 7-fluoro-4-hydroxyquinazoline followed by chlorination with thionyl chloride . Similar steps could apply to the target compound, substituting nitro groups with trifluoromethyl via Ullmann or Suzuki couplings.

Table 2: Comparative Synthesis Routes for Related Quinazolines

Challenges and Optimizations

-

Regioselectivity: Ensuring correct substituent placement requires controlled reaction conditions.

-

Purification: Isomer removal, as seen in the patent’s methanol washing step, is critical for yield improvement .

Biological Activities and Mechanisms

Antimicrobial Effects

Fluorine and chlorine atoms improve penetration through bacterial membranes. Derivatives with similar substitution patterns show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

Metabolic Pathways

The 2-trifluoromethyl group resists oxidation by aldehyde oxidase, a common metabolic degradation route, potentially extending half-life compared to non-fluorinated analogs.

Applications in Drug Development

Kinase Inhibitors

The compound’s structure aligns with kinase inhibitor pharmacophores, suggesting utility in designing EGFR or VEGFR inhibitors. For example, substituting the 4-chloro group with amine moieties could yield potent analogs.

Antibacterial Agents

Electron-withdrawing groups enhance interactions with bacterial dihydrofolate reductase, a target for trimethoprim-like drugs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume